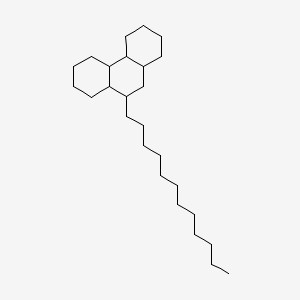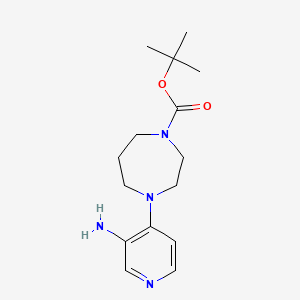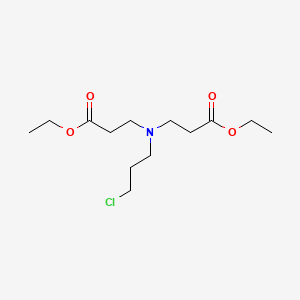
beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester is a synthetic organic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a chloropropyl group, an ethoxy-oxopropyl group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, 3-chloropropanol, and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a strong acid or base.
Industrial Production Methods
In industrial settings, the production of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloropropyl)-beta-alanine ethyl ester
- N-(3-Ethoxy-3-oxopropyl)-beta-alanine ethyl ester
- Beta-alanine ethyl ester
Uniqueness
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester is unique due to the presence of both chloropropyl and ethoxy-oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
53935-67-4 |
|---|---|
Formule moléculaire |
C13H24ClNO4 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
ethyl 3-[3-chloropropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H24ClNO4/c1-3-18-12(16)6-10-15(9-5-8-14)11-7-13(17)19-4-2/h3-11H2,1-2H3 |
Clé InChI |
RQSSPYOYPHMNPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CCCCl)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



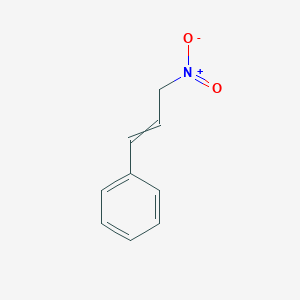

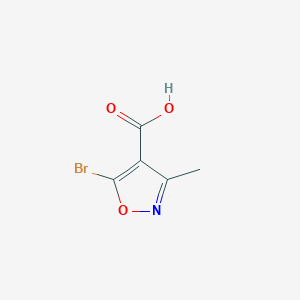
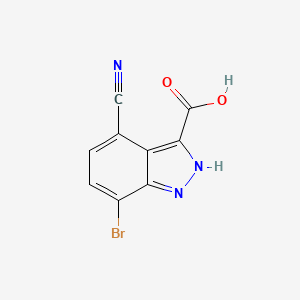
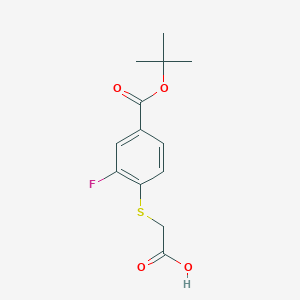
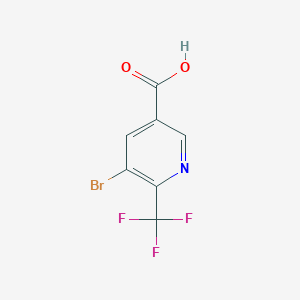

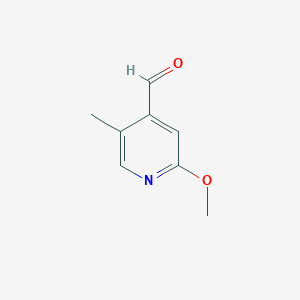
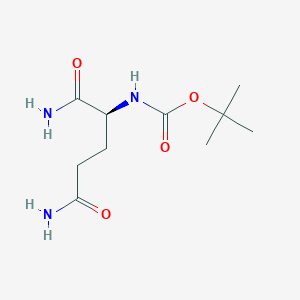
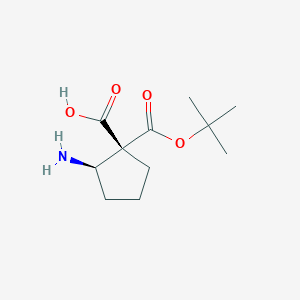
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
